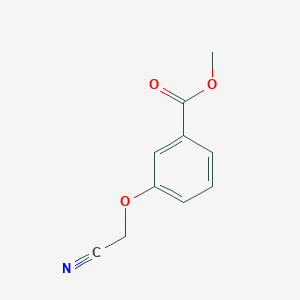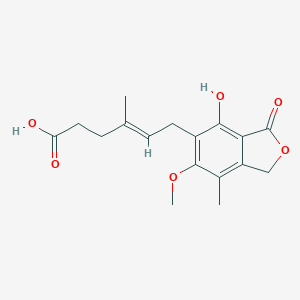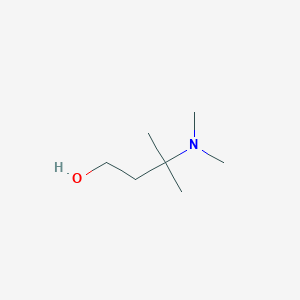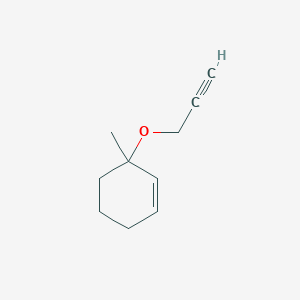
3-Methyl-3-prop-2-ynoxycyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-prop-2-ynoxycyclohexene, also known as MPPC, is a cycloalkene compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method that involves the use of various reagents and techniques. Its mechanism of action and biochemical and physiological effects have also been studied extensively, making it a promising candidate for future research endeavors. In
Wirkmechanismus
3-Methyl-3-prop-2-ynoxycyclohexene acts as a reactive intermediate in various chemical reactions due to its triple bond and cyclohexene ring structure. It can undergo addition reactions with various nucleophiles, such as amines and alcohols, to form new compounds. 3-Methyl-3-prop-2-ynoxycyclohexene has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemische Und Physiologische Effekte
3-Methyl-3-prop-2-ynoxycyclohexene has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-Methyl-3-prop-2-ynoxycyclohexene has been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity, which is involved in the breakdown of acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-3-prop-2-ynoxycyclohexene has several advantages for lab experiments, including its high reactivity and unique structure. Its ability to form new compounds through addition reactions makes it a valuable tool for the development of new compounds and materials. However, 3-Methyl-3-prop-2-ynoxycyclohexene has some limitations, including its toxicity and potential for side reactions. Careful handling and purification are required to ensure the safety and purity of the product.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-3-prop-2-ynoxycyclohexene, including the development of new synthetic methods and the exploration of its potential as a drug candidate. 3-Methyl-3-prop-2-ynoxycyclohexene could be used as a building block for the synthesis of new compounds with improved properties. Its ability to inhibit acetylcholinesterase activity could also be further explored for the treatment of Alzheimer's disease. Additionally, the potential of 3-Methyl-3-prop-2-ynoxycyclohexene as an anti-cancer agent could be studied further to develop new treatments for cancer.
In conclusion, 3-Methyl-3-prop-2-ynoxycyclohexene is a promising compound with potential applications in various scientific research fields. Its unique structure and reactivity make it a valuable tool for the development of new compounds and materials. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Methyl-3-prop-2-ynoxycyclohexene have been discussed in detail in this paper. Further research is needed to fully explore the potential of 3-Methyl-3-prop-2-ynoxycyclohexene in the scientific community.
Synthesemethoden
The synthesis of 3-Methyl-3-prop-2-ynoxycyclohexene involves the reaction of cyclohexanone with propargyl bromide in the presence of potassium tert-butoxide. The reaction proceeds through a series of steps, including deprotonation, nucleophilic substitution, and elimination, to yield 3-Methyl-3-prop-2-ynoxycyclohexene as the final product. This method has been optimized and modified over time to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-prop-2-ynoxycyclohexene has been used in various scientific research applications, including organic synthesis, material science, and drug discovery. Its unique structure and reactivity make it a valuable tool for the development of new compounds and materials. 3-Methyl-3-prop-2-ynoxycyclohexene has also been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
150546-28-4 |
|---|---|
Produktname |
3-Methyl-3-prop-2-ynoxycyclohexene |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
3-methyl-3-prop-2-ynoxycyclohexene |
InChI |
InChI=1S/C10H14O/c1-3-9-11-10(2)7-5-4-6-8-10/h1,5,7H,4,6,8-9H2,2H3 |
InChI-Schlüssel |
ZFIMJGSRBFFTHM-UHFFFAOYSA-N |
SMILES |
CC1(CCCC=C1)OCC#C |
Kanonische SMILES |
CC1(CCCC=C1)OCC#C |
Synonyme |
Cyclohexene, 3-methyl-3-(2-propynyloxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



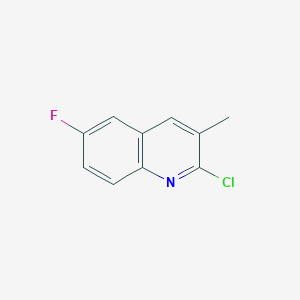
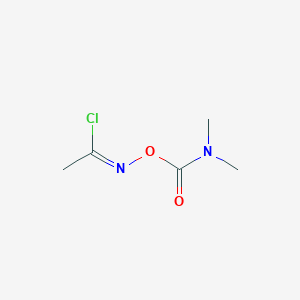
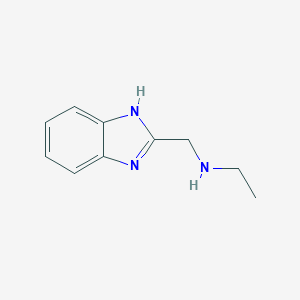
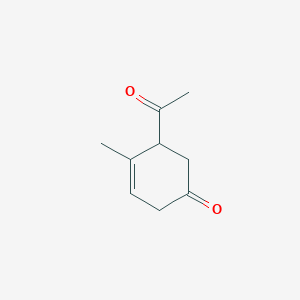
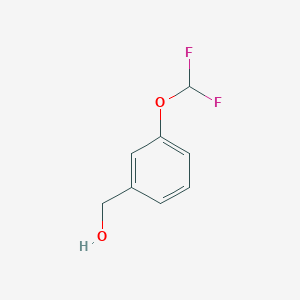
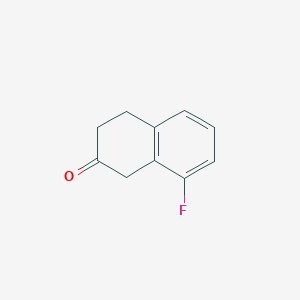

![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)
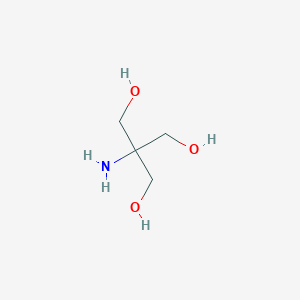
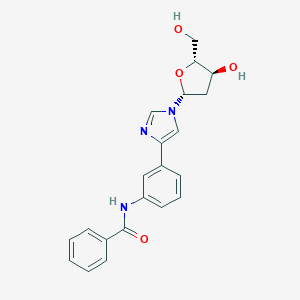
![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)
